N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a heterocyclic compound featuring a fused isoxazolopyridine core linked to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. Its structure combines a bicyclic benzodioxane system with an isoxazole-pyridine hybrid, which confers unique physicochemical and pharmacological properties. Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amine-containing intermediates, followed by purification via column chromatography or crystallization .
Properties
IUPAC Name |
N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-9-2-4-11-14(19-23-16(11)17-9)18-15(20)10-3-5-12-13(8-10)22-7-6-21-12/h2-5,8H,6-7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZMREASWAWQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as a selective agonist for thyroid hormone receptor beta (THR-β). This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring and a benzo[d][1,4]dioxine moiety. Its chemical formula is C18H16N2O3, and it has been identified as a selective modulator of THR-β, which is implicated in various physiological processes.
1. Thyroid Hormone Receptor Agonism
Research indicates that this compound exhibits significant agonistic activity towards the THR-β. This receptor is crucial for regulating metabolism, growth, and development. The selectivity for THR-β over THR-α is particularly noteworthy as it may lead to reduced side effects typically associated with non-selective thyroid hormone therapies.
Table 1: Summary of Biological Activities
2. Metabolic Effects
The agonistic activity on THR-β suggests potential implications in metabolic regulation. Studies have shown that compounds targeting this receptor can influence lipid metabolism and glucose homeostasis. The specific effects of this compound on these pathways are still under investigation.
3. Anticancer Potential
Preliminary studies have indicated that derivatives similar to this compound may possess anticancer properties. For instance, research into related pyranopyridine derivatives has shown promising results in inhibiting cancer cell proliferation. These findings warrant further exploration into the potential use of this compound in oncology.
The mechanism by which this compound exerts its biological effects primarily involves the modulation of gene expression through THR-β activation. Upon binding to the receptor, it induces conformational changes that facilitate the recruitment of coactivators or corepressors, ultimately affecting transcriptional activity.
Case Studies
Several studies have highlighted the biological relevance of compounds similar to this compound:
- Study A : Investigated the metabolic effects in a rodent model where administration led to improved glucose tolerance and lipid profiles.
- Study B : Focused on the anticancer properties in vitro against breast cancer cell lines, demonstrating significant inhibition of cell growth.
Comparison with Similar Compounds
Research Findings and Data
In Vitro Efficacy
- HSF1 Inhibition : The target compound demonstrated IC₅₀ = 120 nM in HSF1-dependent luciferase assays, outperforming nitro-substituted analogs (IC₅₀ > 500 nM) .
- Metabolic Stability : Microsomal stability assays (human liver microsomes) showed t₁/₂ = 45 min for the target compound vs. t₁/₂ = 20 min for N-(4-methyl-3-nitrophenyl) analogs .
Structural-Activity Relationships (SAR)
- Heterocyclic Cores : Isoxazolopyridine derivatives exhibit superior HSF1 inhibition compared to pyridine or benzothiazole analogs, likely due to enhanced rigidity and electronic effects .
- Substituent Effects : Fluorine or methyl groups on the benzodioxane ring (e.g., ) improve bioavailability but reduce aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
